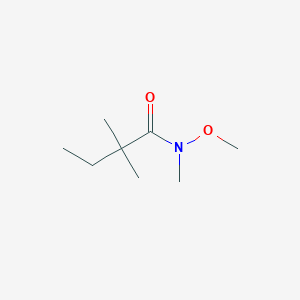
Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Übersicht
Beschreibung
Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, otherwise known as P4TMP, is a versatile organic compound that has many applications in scientific research. It is a part of the piperidine family of compounds and is used in many different areas of research such as organic synthesis, biochemistry, and pharmacology. P4TMP has been used in a wide range of laboratory experiments and has been shown to have a number of beneficial effects on cells and organisms.
Wissenschaftliche Forschungsanwendungen
Catalyst Development in Organic Synthesis
Recent developments have highlighted the role of recyclable copper catalyst systems in C-N bond forming cross-coupling reactions, a fundamental process in organic synthesis involving aromatic, heterocyclic, and aliphatic amines. This review emphasizes the importance of catalyst optimization and the potential commercial exploitation of these recyclable catalyst systems, which could be relevant to the compound due to the presence of a pyridine moiety (M. Kantam, C. V. Reddy, P. Srinivas, S. Bhargava, & S. Bhargava, 2013).
Potential in CNS Drug Synthesis
Compounds with structural motifs similar to the one described have been explored for their potential in the synthesis of novel central nervous system (CNS) acting drugs. The search revealed heterocycles with heteroatoms (N, S, O) as significant in forming compounds with CNS activity, indicating the chemical compound could potentially be investigated for similar applications (S. Saganuwan, 2017).
Medicinal and Chemosensing Applications
Pyridine derivatives, integral to the compound's structure, have been extensively reviewed for their medicinal and non-medicinal uses, including a variety of biological activities and clinical applications. This implies that compounds with pyridine structures, such as the one , might have significant applications in medicinal chemistry (A. A. Altaf, A. Shahzad, Zarif Gul, N. Rasool, A. Badshah, B. Lal, & Ezzat Khan, 2015).
Agrochemical Development
The use of pyridine-based compounds in agrochemicals has been highlighted, with such compounds serving crucial roles as pesticides, including fungicides, insecticides, and herbicides. This suggests the compound could be explored for potential agrochemical applications, leveraging its pyridine component (A. Guan, Changling Liu, Xufeng Sun, Yong Xie, & Mingan Wang, 2016).
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethyl-N-(pyridin-4-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-14(2)9-13(10-15(3,4)18-14)17-11-12-5-7-16-8-6-12/h5-8,13,17-18H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCVAFLCWSUARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190273 | |
| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807757 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine | |
CAS RN |
626213-16-9 | |
| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626213-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)








![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)

![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)

